![molecular formula C13H9BrN2S B069382 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline CAS No. 178804-06-3](/img/structure/B69382.png)
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline
Vue d'ensemble
Description
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Méthodes De Préparation
The synthesis of 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete bromination . Industrial production methods may involve more efficient processes such as microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors involved in various biochemical pathways, modulating their activity and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and anticancer activities.
2-(4-Chlorophenyl)benzothiazole: Known for its antifungal and antibacterial properties.
2-(4-Methoxyphenyl)benzothiazole: Exhibits significant antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its bromine substitution, which enhances its reactivity and potential biological activities compared to other benzothiazole derivatives .
Activité Biologique
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is a notable compound within the class of benzothiazole derivatives, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzothiazole moiety coupled with a brominated aniline. This unique combination enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. The antimicrobial efficacy of this compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound exhibits potent antimicrobial activity, particularly against E. coli and S. aureus .
Anticancer Properties
The anticancer potential of this compound has been assessed using various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 15 | Inhibition of cell proliferation |
HeLa | 20 | Induction of apoptosis |
A549 | 25 | DNA intercalation and topoisomerase II inhibition |
The IC50 values indicate that the compound is particularly effective against MCF7 cells, suggesting it may serve as a potential therapeutic agent for breast cancer treatment .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound has been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. Additionally, its bromine substitution enhances its reactivity compared to other benzothiazole derivatives .
Case Studies
A recent study explored the effects of various benzothiazole derivatives, including this compound, on neurodegenerative diseases such as Alzheimer’s disease. The findings indicated that compounds with similar structures exhibited significant acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in treating cognitive decline associated with Alzheimer’s .
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-bromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQWLHSPUPLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327753 | |
Record name | 4-(1,3-Benzothiazol-2-yl)-2-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178804-06-3 | |
Record name | 4-(1,3-Benzothiazol-2-yl)-2-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.